molecular formula C14H20N4 B2857476 2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 851879-16-8

2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No. B2857476
CAS RN: 851879-16-8
M. Wt: 244.342
InChI Key: GQVOQYUSGMSHBQ-UHFFFAOYSA-N
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Description

“2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H20N4 . It has a molecular weight of 244.34 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridine synthesis is a well-studied field. A variety of methods have been developed, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .


Molecular Structure Analysis

The InChI code for “2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is 1S/C13H18N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h2-4,7,14H,5-6,8-10H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine compounds exhibit significant activity in various chemical reactions. For instance, they show in vitro anti-TB activity against replicating and non-replicating, multidrug-resistant TB (MDR-TB), and extensively drug-resistant TB (XDR-TB) .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Development of Antibacterial Agents

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for their antibacterial activity, and some of them were found to be active .

Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It’s a significant scaffold in biological science and medicinal chemistry, with exciting implications in drug discovery and development .

Antimicrobial Activity

2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel compound showing antimicrobial activity, was synthesized . The antimicrobial activity of PNT against strains of S. epidermidis, S. aureus, and MRSA was investigated .

Development of Antipsychotic Drugs

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties. Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biological and Pharmaceutical Activity

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mechanism of Action

While the exact mechanism of action for “2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is not specified in the search results, imidazo[1,2-a]pyridine analogues are known for their wide range of applications in medicinal chemistry .

Future Directions

Imidazo[1,2-a]pyridine compounds, including “2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine”, have potential applications in medicinal chemistry . They could be further explored for their potential in treating diseases such as tuberculosis .

properties

IUPAC Name

2,7-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-11-3-6-18-13(12(2)16-14(18)9-11)10-17-7-4-15-5-8-17/h3,6,9,15H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOQYUSGMSHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

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